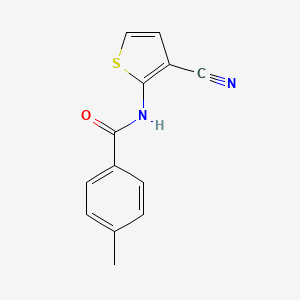

N-(3-cyanothiophen-2-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-9-2-4-10(5-3-9)12(16)15-13-11(8-14)6-7-17-13/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECBNEOJSLBUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-methylbenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method includes reacting 2-aminothiophene-3-carbonitrile with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzamide moiety.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-methylbenzamide involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

HDAC Inhibitors

Several benzamide derivatives exhibit HDAC inhibition, a key mechanism in epigenetic regulation. A comparative analysis of HDAC1/3 inhibitors reveals critical structural determinants of potency and selectivity:

- Compound 109 [N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide]: Potent dual HDAC1/3 inhibitor (IC₅₀ < 100 nM) with minimal selectivity due to its flexible hexyl linker and aminophenyl group .

- Compound 136 [N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide]: Reduced potency (IC₅₀ > 500 nM) but increased HDAC3 selectivity attributed to the 4-fluoro substitution, which sterically hinders HDAC1 binding .

- N-(3-cyanothiophen-2-yl)-4-methylbenzamide: While HDAC data is unavailable, its rigid thiophene scaffold and cyano group may favor selective HDAC3 binding, akin to compound 136, but with improved pharmacokinetics due to reduced metabolic susceptibility .

Table 1: HDAC Inhibition Profiles

| Compound | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Selectivity (HDAC3/HDAC1) |

|---|---|---|---|

| 109 | 85 | 92 | 1.08 |

| 136 | 520 | 310 | 0.60 |

| This compound | N/A | N/A | Hypothesized >1.0 |

EGFR/HER2 Inhibitors

Thiophene-based analogs are explored for dual EGFR/HER2 inhibition. Key findings include:

- Thienotriazine derivatives: Exhibit IC₅₀ values < 50 nM for EGFR/HER2 due to planar triazine cores enabling π-π stacking in kinase domains .

- N-(3-cyanothiophen-2-yl)acetamide: A lead compound with moderate activity (IC₅₀ ~200 nM), where the cyano group enhances hydrogen bonding but the acetamide moiety limits lipophilicity .

- However, steric bulk may reduce binding affinity relative to thienotriazines .

KSP Inhibitors

KSP inhibitors like Ispinesib [N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide] show binding energy (-5.2 kcal/mol) in docking studies. In contrast, virtual screening identifies IP2 and IP4 (unrelated benzamides) with superior energies (-7.7 kcal/mol) .

Structural and Crystallographic Comparisons

- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide: Features a dihydrothiazole ring with a methoxyphenyl group, leading to distinct bond angles (e.g., C26–C21–N1 = 118.93°) and torsional strain that may reduce metabolic stability compared to the more rigid cyanothiophene derivative .

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Polar Surface Area (Ų) | LogP |

|---|---|---|---|

| This compound | 256.3 | 89 | 2.8 |

| Ispinesib | 521.1 | 121 | 3.5 |

| 4-Bromo-N-(2-nitrophenyl)benzamide | 335.1 | 106 | 3.1 |

Biological Activity

N-(3-cyanothiophen-2-yl)-4-methylbenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a cyano group and a benzamide moiety, which is believed to contribute to its biological activity. The synthesis typically involves straightforward organic reactions, allowing for modifications that can enhance efficacy or reduce toxicity.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits moderate antioxidant properties. An ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay was employed to evaluate its capacity to scavenge free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed using the microdilution method against various bacterial strains. It showed significant activity against both Gram-positive and Gram-negative bacteria, as well as against yeast strains such as Candida glabrata and Candida krusei. The results suggest that the compound could be a candidate for developing new antimicrobial agents .

3. Anticancer Potential

In vitro studies have indicated that this compound may possess anticancer properties. The compound was evaluated for its cytotoxic effects on cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. These findings were corroborated by molecular docking studies that suggested interactions with key proteins involved in cancer cell survival .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against a panel of bacteria and fungi. The results indicated that the compound had an MIC (minimum inhibitory concentration) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida glabrata | 16 |

| Candida krusei | 16 |

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cancer cell lines, this compound exhibited IC50 values ranging from 10 to 25 µM across various tested cell lines. This suggests significant potential for further development as an anticancer drug.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 10 |

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Molecular docking studies have identified potential binding sites on proteins involved in inflammation and cancer progression, suggesting that the compound might inhibit enzymatic activities critical for tumor growth and microbial survival .

Q & A

Q. What are the optimal synthetic routes for N-(3-cyanothiophen-2-yl)-4-methylbenzamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Activation of 4-methylbenzoic acid to its acyl chloride using thionyl chloride (SOCl₂).

- Step 2 : Coupling with 3-cyano-2-aminothiophene via nucleophilic acyl substitution, facilitated by triethylamine (Et₃N) in dichloromethane (DCM) or acetonitrile under reflux .

- Optimization : Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using NMR (¹H/¹³C) and IR spectroscopy. Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of acid to amine) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- NMR/IR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the cyano group (C≡N stretch at ~2200 cm⁻¹ in IR). ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm .

- X-ray crystallography : SHELX software refines crystal structures, with WinGX/ORTEP-3 generating thermal ellipsoid plots. Key metrics include bond angles (e.g., 120° for thiophene ring planarity) and hydrogen-bonding networks .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Enzyme inhibition : α-Glucosidase assays (IC₅₀ determination via UV-Vis at 405 nm) show potency (e.g., IC₅₀ = 2.11 μM for a derivative vs. Acarbose at 327 μM) .

- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values <10 μM suggest therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across analogs?

- Comparative studies : Use identical assay conditions (e.g., pH, temperature) for analogs like N-(3-cyanothiophen-2-yl)-4-(isopropylthio)benzamide () and N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide ().

- Structural analysis : Correlate activity with substituent effects (e.g., electron-withdrawing cyano vs. electron-donating methyl groups) via QSAR models .

- Meta-analysis : Aggregate data from PubChem and high-throughput screening (HTS) libraries to identify trends in IC₅₀ variability .

Q. What strategies enhance the compound’s inhibitory potency and selectivity?

- Substituent modification : Introduce sulfonyl groups (e.g., N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide) to improve binding to hydrophobic enzyme pockets .

- Pharmacokinetic optimization : LogP adjustments (<3.5) via methyl/cyano substitutions enhance blood-brain barrier penetration in neurotargeting studies .

- Molecular docking : Use AutoDock Vina to simulate binding to α-glucosidase (PDB: 2ZE0) or kinase targets (e.g., EGFR), validating with mutagenesis .

Q. How to design a robust experimental workflow for assessing therapeutic potential?

- In vitro : Dose-response curves (0.1–100 μM) across cell lines, with controls for apoptosis (Annexin V/PI staining) and oxidative stress (ROS assays) .

- In vivo : Xenograft models (e.g., BALB/c mice with HT-29 tumors) to evaluate tumor size reduction and toxicity (ALT/AST levels) .

- Mechanistic studies : Transcriptomics (RNA-seq) and proteomics (LC-MS) to identify downstream targets (e.g., p53 or MAPK pathways) .

Q. What computational tools validate crystallographic data and molecular interactions?

- SHELXL refinement : R-factor optimization (<0.05) and electron density maps (Fo-Fc) to resolve disorder in the thiophene ring .

- DFT calculations : Gaussian 16 simulations of HOMO-LUMO gaps (~4.2 eV) to predict reactivity sites for functionalization .

- Molecular dynamics (MD) : GROMACS simulations (100 ns) to assess stability of protein-ligand complexes (e.g., RMSD <2 Å) .

Methodological Notes

- Data reliability : Prioritize peer-reviewed sources (e.g., PubMed, ACS Publications) over commercial databases.

- Contradiction management : Replicate conflicting studies with standardized protocols (e.g., OECD guidelines for toxicity assays) .

- Ethical compliance : Adhere to institutional guidelines for in vivo work and avoid unapproved therapeutic claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.